molecular formula C10H12N2O2 B11814010 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B11814010
M. Wt: 192.21 g/mol
InChI Key: VVJNUGXBLLOXAG-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the benzo[d]oxazol-2(3H)-one chemical class. This scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a range of potent biological activities. The specific substitution with a 2-aminopropyl functional group at the 3-position makes this compound a valuable intermediate or potential lead for structure-activity relationship (SAR) studies and the development of novel small-molecule inhibitors. Recent scientific investigations have highlighted the promise of benzo[d]oxazol-2(3H)-one derivatives as a new class of Traf2- and Nck-interacting kinase (TNIK) inhibitors for the treatment of colorectal cancer . TNIK has emerged as a potential therapeutic target, and compounds within this class have been shown to effectively suppress the proliferation and migration of colorectal cancer cells by inhibiting the aberrant transcription activation of the Wnt signaling pathway . Furthermore, the 2-aminobenzoxazole core is a viable scaffold in other therapeutic areas, exemplified by its role in the development of potent inhibitors for the S1P transporter Spns2, which is a target for immunomodulation . Researchers can utilize this compound to explore its mechanism of action, optimize its potency and selectivity, and evaluate its efficacy in various in vitro and in vivo disease models. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-aminopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3

InChI Key

VVJNUGXBLLOXAG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2OC1=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Benzoxazolone Ring System Construction

The formation of the benzo[d]oxazol-2(3H)-one scaffold is a well-documented process in organic synthesis, with several reliable methods available to chemists. These strategies typically involve the cyclization of ortho-substituted aminophenols using a variety of carbonyl sources.

The intramolecular cyclization of 2-aminophenol (B121084) derivatives is the most common and direct route to the benzoxazolone ring. This transformation can be achieved using various reagents that provide the necessary carbonyl moiety to form the cyclic carbamate structure. Historically, hazardous reagents like phosgene were used. However, modern synthesis favors safer alternatives. sciforum.net

One notable method involves the oxidation of salicylamides with reagents like iodobenzene diacetate in the presence of a base. organic-chemistry.org This reaction is believed to proceed through a Hofmann-type rearrangement, which generates an intermediate isocyanate that subsequently undergoes intramolecular cyclization to yield the benzoxazolone ring. organic-chemistry.org Another approach is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives under various conditions, often requiring heat or catalysts. nih.govresearchgate.net

PrecursorReagent/ConditionMechanismReference
SalicylamideIodobenzene diacetate, KOH/MethanolHofmann rearrangement, intramolecular cyclization organic-chemistry.org
2-AminophenolUrea or other carbonic acid derivativesCondensation sciforum.net
2-AminophenolCarboxylic AcidsCyclocondensation nih.govresearchgate.net

This table presents a selection of cyclization strategies for forming the benzo[d]oxazol-2(3H)-one ring.

While less common than methods employing phosgene analogues or urea, the reaction of 2-aminophenol with carbon disulfide (CS₂) represents another pathway to heterocyclic systems. This reaction typically leads to the formation of 2-mercaptobenzoxazole. The subsequent conversion of the 2-mercapto group to the 2-oxo group required for the benzoxazolone structure would involve additional synthetic steps, such as oxidation. This multi-step process makes it a less direct route compared to single-step cyclization methods.

A widely used and efficient method for constructing the benzoxazolone ring is through the use of 1,1'-Carbonyldiimidazole (CDI). wikipedia.orgorganic-chemistry.org CDI is a solid, stable, and safer alternative to phosgene for introducing a carbonyl group. acs.org The reaction involves treating a 2-aminophenol derivative with CDI. The imidazole moieties of CDI are excellent leaving groups, facilitating a two-step, one-pot reaction. First, the amino group of the 2-aminophenol attacks the CDI to form an intermediate. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the second imidazole group and closes the ring to form the stable benzo[d]oxazol-2(3H)-one structure. acs.orgnih.gov This method is valued for its mild reaction conditions and high yields.

Starting MaterialReagentKey FeatureReference
Substituted 2-nitrophenolsHydrogenation, then CDIIntramolecular cyclization post-reduction acs.org
2-Aminophenol1,1'-Carbonyldiimidazole (CDI)Mild conditions, safe phosgene substitute wikipedia.orgorganic-chemistry.org

This table summarizes the use of CDI in the synthesis of the benzoxazolone ring system.

N-Alkylation and Side Chain Elongation Techniques

Once the benzo[d]oxazol-2(3H)-one core is synthesized, the next crucial phase is the introduction of the desired side chain at the nitrogen atom of the lactam ring.

The introduction of the 2-aminopropyl side chain is typically achieved via N-alkylation of the pre-formed benzo[d]oxazol-2(3H)-one ring. The nitrogen atom of the benzoxazolone is nucleophilic, particularly in the presence of a base, and can react with a suitable alkylating agent.

A common strategy involves a two-step sequence:

Alkylation with a Protected Precursor: The benzoxazolone is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion. This anion is then reacted with a protected 2-aminopropyl electrophile, such as N-(2-propyl)phthalimide bearing a leaving group (e.g., bromide, tosylate) at the 1-position. This avoids side reactions involving the amine functionality.

Deprotection: The protecting group (e.g., phthalimide) is subsequently removed, typically via hydrazinolysis (reacting with hydrazine), to liberate the primary amine and yield the final 3-(2-aminopropyl)benzo[d]oxazol-2(3H)-one.

An alternative approach is direct alkylation using 1-halo-2-aminopropane, though this can be complicated by potential side reactions and the need for careful pH control.

The primary amine of the 2-aminopropyl side chain is a versatile functional handle that allows for the synthesis of a wide array of derivatives. Standard reactions for primary amines can be employed to modify the structure and properties of the parent compound.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) produces secondary or tertiary amines.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can be used to generate ureas and carbamates, respectively.

Reaction TypeReagent(s)Functional Group Formed
AcylationAcyl Chloride (R-COCl), BaseAmide (-NH-CO-R)
SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide (-NH-SO₂-R)
Reductive AminationAldehyde/Ketone (R-CHO/R₂CO), Reducing AgentSecondary/Tertiary Amine
Urea FormationIsocyanate (R-NCO)Urea (-NH-CO-NH-R)

This table outlines common methods for the derivatization of the primary amine in this compound.

Derivatization Strategies for the Benzoxazolone Core

The benzo[d]oxazol-2(3H)-one scaffold is a versatile nucleus in medicinal chemistry, offering multiple sites for chemical modification to modulate biological activity. nih.gov Derivatization strategies primarily focus on substitutions on the aromatic benzene (B151609) ring and modifications at the N-3 and C-2 positions of the oxazolone (B7731731) ring. These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Substitution Patterns on the Benzo Ring (e.g., halogens, aromatic groups)

The benzene portion of the benzoxazolone core is amenable to various substitution patterns, which can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Electrophilic aromatic substitution reactions are a common method for introducing a range of functional groups. mdpi.com

Halogenation, for instance, can be achieved to produce derivatives such as 5-chloro-2(3H)-benzoxazolone. mdpi.com More advanced and regioselective methods have been developed to introduce substituents at specific positions (C-5, C-6, and C-7). These include palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds and introducing aryl groups. Another powerful technique is the nucleophilic aromatic substitution (SNAr) reaction, particularly on precursors containing activating groups like fluorine, to append various heterocyclic amines. researchgate.net Furthermore, synthetic routes starting from pre-substituted aryl halides or nitroarenes allow for the construction of benzoxazolones with a wide array of functionalities already incorporated into the benzo ring. researchgate.netnih.gov

PositionSubstituent TypeSynthetic MethodReference
C-5Halogen (e.g., Chloro)Electrophilic Aromatic Substitution mdpi.com
C-6Aromatic/Heterocyclic GroupsPd-catalyzed Cross-Coupling researchgate.net
C-6Heterocyclic AminesNucleophilic Aromatic Substitution (SNAr) researchgate.net
VariousHalogen (e.g., Bromo, Iodo)Ring Expansion/Reduction from Isatin Derivatives nih.gov

Modifications at the 2-Position of the Oxazolone Ring

The C-2 position of the benzo[d]oxazol-2(3H)-one structure is defined by a carbonyl group, which is integral to the lactam (cyclic carbamate) functionality. While this group is relatively stable, it can undergo specific chemical transformations to yield derivatives with altered properties.

A key modification at this position is the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S), a process known as thionation. This transformation is effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govnih.gov The resulting 2-thio-benzo[d]oxazol-2(3H)-one, or benzoxazolethione, features a more reactive thiocarbonyl group. This increased reactivity can be exploited for further synthetic manipulations, such as S-alkylation, providing an alternative point of attachment for various side chains compared to the standard N-alkylation at the 3-position. nih.gov This strategy significantly expands the synthetic possibilities for creating diverse libraries of benzoxazolone-related compounds.

Integration with Other Heterocyclic Systems (e.g., quinolines, pyrimidines, thiazoles)

To explore new chemical space and develop compounds with novel or enhanced biological activities, the benzoxazolone core is often integrated with other heterocyclic systems. This molecular hybridization strategy can lead to synergistic effects or allow the molecule to interact with multiple biological targets.

Quinolines: Benzo[d]oxazol-2(3H)-one derivatives have been successfully linked to quinoline moieties. nih.govresearchgate.net These hybrid molecules are synthesized by creating a linkage, often through an ether or a carbon-nitrogen bond, between the benzoxazolone scaffold and a substituted quinoline core. This approach has been used to design specific enzyme inhibitors. researchgate.net

Pyrimidines: The synthesis of pyrimidine-benzoxazole hybrids has also been reported. beilstein-journals.org These integrated systems can be formed through various coupling strategies, connecting the two heterocyclic rings to generate complex molecules with potential applications in drug discovery.

Thiazoles: Benzoxazolone-thiazole conjugates are another important class of hybrid molecules. Synthetic routes have been developed to attach a thiazole ring to the benzoxazolone core, often at the C-6 position of the benzo ring, yielding novel compounds for biological screening.

Integrated HeterocycleLinkage Strategy ExampleReference
QuinolinesConnection of a substituted quinoline core to the benzoxazolone scaffold. nih.govresearchgate.net
PyrimidinesFormation of hybrid benzoxazole-pyrimidine molecules. beilstein-journals.org
ThiazolesAttachment of a thiazole ring to the C-6 position of the benzoxazolone.

Environmentally Benign Protocols in Synthesis (e.g., use of zinc dust)

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for heterocyclic compounds. These protocols aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One such approach involves the use of reusable and non-toxic catalysts. Zinc dust, for example, has been utilized as an efficient and eco-friendly catalyst for the synthesis of related oxazolone structures. Zinc-mediated reactions can often be performed under solvent-free conditions, which significantly reduces the generation of volatile organic waste. The advantages of using zinc dust include its low cost, reusability, and the ability to achieve moderate to excellent product yields. While specifically documented for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, the application of such metal-catalyzed, environmentally benign methods represents a promising direction for the synthesis of benzo[d]oxazol-2(3H)-one and its derivatives.

Structure Activity Relationship Sar Studies

Elucidating the Role of the 3-(2-Aminopropyl) Substituent

The aminopropyl side chain at the 3-position of the benzoxazolone ring is a crucial determinant of the compound's biological activity. Its length, the nature of the amino group, and any substitutions on the amino group can significantly modulate the pharmacological profile.

Impact of Alkyl Chain Length on Biological Activity

The length of the alkyl chain connecting the amino group to the benzoxazolone core plays a pivotal role in determining the potency and selectivity of the compound. While direct studies on a homologous series of 3-(aminoalkyl)benzo[d]oxazol-2(3H)-ones are not extensively documented, research on analogous structures, such as benzo[d]thiazol-2(3H)one derivatives, provides valuable insights. In these related series, the length of the linker between the heterocyclic core and a terminal amine has been shown to be a critical factor for receptor affinity and subtype selectivity. For instance, varying the spacer from three to six methylene (B1212753) units in benzo[d]thiazol-2(3H)-one analogues resulted in significant differences in their affinity for sigma receptor subtypes. nih.gov This suggests that an optimal chain length is required to correctly position the terminal amino group for interaction with the target protein. It is hypothesized that the propyl chain in 3-(2-aminopropyl)benzo[d]oxazol-2(3H)-one provides an ideal separation between the aromatic core and the basic amino group, facilitating a multi-point interaction with the receptor.

Interactive Table: Inferred Impact of Alkyl Chain Length on Receptor Affinity

Alkyl Chain Length (Number of Carbons)Predicted Receptor AffinityRationale
1 (Aminomethyl)SuboptimalMay be too short to allow the amino group to reach its binding pocket.
2 (Aminoethyl)Moderate to HighOften shows good activity in related heterocyclic compounds.
3 (Aminopropyl)OptimalBelieved to provide ideal spacing for key interactions in many systems. nih.gov
4 (Aminobutyl)Moderate to HighMay still retain activity, but could introduce excessive flexibility. nih.gov
>4DecreasingLonger chains may lead to a loss of potency due to entropic penalties or improper orientation.

Influence of Amino Group Functionality and Substitutions

The primary amino group of this compound is a key pharmacophoric feature, likely involved in hydrogen bonding or ionic interactions with the biological target. Modification of this group from a primary to a secondary or tertiary amine can have profound effects on activity. xinguangchemicals.comquora.com Generally, primary and secondary amines are capable of acting as both hydrogen bond donors and acceptors, whereas tertiary amines can only function as hydrogen bond acceptors. quora.com

The basicity of the amine is also a critical factor. Aliphatic amines are basic, and their pKa values are influenced by the number of alkyl substituents. Secondary amines are often the most basic, followed by primary, and then tertiary amines, a trend influenced by a combination of inductive effects and steric hindrance. xinguangchemicals.com

Studies on related N-substituted 1,3-benzoxazol-2(3H)-ones, such as 3-[2-(dimethylamino)ethyl]- and 3-[2-(diethylamino)ethyl]- derivatives, have been conducted. nih.gov The evaluation of these tertiary amine-containing analogs against various cell lines and microbial strains indicates that such substitutions are compatible with biological activity, though the specific impact on potency relative to the primary amine analog would depend on the specific target. The conversion of the primary amine to secondary or tertiary amines can also increase lipophilicity, which may affect pharmacokinetic properties.

Contribution of the Benzoxazolone Core to Pharmacological Profile

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to serve as a framework for a wide range of biologically active molecules. quora.comnih.gov

Effects of Substituents on the Benzene (B151609) Ring

The aromatic benzene ring of the benzoxazolone core offers multiple positions for substitution, allowing for the fine-tuning of the compound's electronic, steric, and lipophilic properties. The introduction of substituents can significantly impact ligand-receptor interactions, metabolic stability, and bioavailability. nih.gov

For example, the introduction of a chlorine atom at the 5-position of the benzoxazolone ring has been explored in the synthesis of derivatives with antimicrobial activity. nih.gov In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole (B165842) ring led to a notable increase in antimicrobial activity. nih.gov This highlights that electron-withdrawing groups, such as halogens, can enhance the biological profile of these compounds. The position of the substituent is also critical; for instance, in one study, a compound with a 4-pyridyl group showed activity, which was further enhanced by the addition of a bromine atom to the benzoxazole ring. nih.gov

Interactive Table: Effect of Benzene Ring Substituents on Biological Activity of Benzoxazolone Analogs

PositionSubstituentObserved Effect on ActivityReference
5Chloro (Cl)Potent antimicrobial activity reported in derivatives. nih.gov
7Bromo (Br)Significant increase in antimicrobial activity. nih.gov
GeneralElectron-donating groups (e.g., -OCH3)Can modulate activity, but effects are position-dependent. nih.gov
GeneralElectron-withdrawing groups (e.g., halogens)Often leads to an enhancement of biological activity. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR

The 3-(2-aminopropyl) side chain contains a chiral center at the second carbon atom, meaning the compound can exist as two enantiomers, (R) and (S). Stereochemistry is a critical factor in the interaction of small molecules with biological targets, which are themselves chiral. It is highly probable that the two enantiomers of this compound exhibit different pharmacological potencies and potentially different pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov

For benzoxazolone derivatives, pharmacophore models have been successfully developed to understand their interaction with various receptors. A notable example is the development of a 3D-pharmacophore model for sigma-2 (σ2) receptor ligands based on a series of 19 benzooxazolone derivatives. The best-validated model consisted of five key features:

A positive ionizable feature (corresponding to the protonated amino group).

A hydrogen bond acceptor.

A hydrophobic aromatic feature.

A hydrophobic aliphatic feature.

A general hydrophobic feature.

This model yielded a 3D-QSAR (Quantitative Structure-Activity Relationship) with a high correlation coefficient, indicating its predictive power. nih.gov The positive ionizable feature in this model directly corresponds to the protonated primary amine of the 3-(2-aminopropyl) substituent, underscoring its critical role in receptor binding. Such models serve as a blueprint for ligand-based drug design, enabling the virtual screening of compound libraries to identify new molecules with a high probability of being active. nih.govresearchgate.net Furthermore, these models can guide the rational design of novel analogs of this compound with improved potency and selectivity by ensuring that any proposed modifications retain the essential pharmacophoric features.

Biological Targets and Mechanistic Investigations

Modulation of Receptor Systems

Based on available research, no studies have been published detailing the direct modulation of receptor systems by 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one. The following sections on specific receptor interactions are therefore based on the requested outline but lack specific data for this particular compound.

Serotonin (5-HT) Receptors

There is no available scientific literature detailing the in vitro agonistic or antagonistic effects of this compound at serotonin receptors.

Agonistic and Antagonistic Effects at 5-HT3 Receptors (in vitro studies)

No published in vitro studies were found that investigated the effects of this compound on 5-HT3 receptors.

Interactions with 5-HT2A, 5-HT2B, and 5-HT2C Receptors (in vitro studies)

There are no available in vitro studies that characterize the interactions of this compound with 5-HT2A, 5-HT2B, or 5-HT2C receptors.

Sigma (σ) Receptors

While the benzoxazolone core structure is found in some compounds with affinity for sigma receptors, no specific in vitro studies on the affinity and selectivity of this compound for sigma receptors have been published.

σ1 Receptor Affinity and Selectivity (in vitro studies)

No data from in vitro studies are available to define the binding affinity (Ki) or selectivity of this compound for the σ1 receptor.

σ2 Receptor Interactions (in vitro studies)

No in vitro research has been published detailing the interactions or binding affinity of this compound with the σ2 receptor.

Enzyme Inhibition Profiles

The benzo[d]oxazol-2(3H)-one scaffold has proven to be a versatile pharmacophore, leading to the development of potent inhibitors for several distinct enzyme classes. Detailed mechanistic studies have elucidated its role in epigenetic regulation through inhibition of the Chromodomain Y-Like (CDYL) protein, modulation of the Sphingosine-1-Phosphate (S1P) pathway via inhibition of the Spns2 transporter, and intervention in cancer-related signaling through the inhibition of key kinases.

Chromodomain Y-Like (CDYL) Protein Inhibition

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL, a reader of histone methyllysine modifications. nih.govnih.gov A key compound, designated D03, emerged from structure-activity relationship (SAR) studies and demonstrated high affinity and selectivity for CDYL. nih.gov

This discovery provides a valuable chemical tool for studying the epigenetic mechanisms governed by CDYL, which is known to associate with methylated histones like H3K9me3 and H3K27me3 to repress gene expression. nih.gov

The inhibitory activity of these compounds is characterized by their direct binding to the chromodomain of CDYL. Compound D03, a notable benzo[d]oxazol-2(3H)-one derivative, was found to bind to CDYL with high affinity. nih.gov This interaction is highly selective; D03 showed significantly weaker or no binding to other chromodomain-containing proteins, underscoring its specificity as an epigenetic modulator targeting CDYL. nih.gov This selective inhibition allows for precise probing of CDYL's functions in cellular processes. nih.gov

Table 1: In Vitro Binding Affinity and Selectivity of Compound D03

Protein Target Binding Affinity (KD) Selectivity Fold (vs. CDYL)
CDYL 0.5 μM 1
CDYL2 >70 μM >140
CBX7 >16 μM >32

Data sourced from scientific studies on benzo[d]oxazol-2(3H)-one analogs. nih.gov

Mechanistically, the binding of compound D03 to CDYL interferes with the protein's ability to engage with its histone targets on chromatin. nih.govconsensus.app Cellular studies demonstrated that treatment with D03 leads to a dose-dependent perturbation of the recruitment of endogenous CDYL to chromatin. nih.gov By preventing CDYL from binding to its target gene regions, the compound effectively reverses the protein's repressive function. consensus.app This action results in the transcriptional derepression, or re-activation, of genes that are normally silenced by CDYL. nih.gov This mechanism highlights the compound's potential to modulate gene expression patterns controlled by histone methylation.

Sphingosine-1-Phosphate Transporter (Spns2) Inhibition

In a different therapeutic area, 2-aminobenzoxazole derivatives have been developed as potent inhibitors of Spinster Homolog 2 (Spns2), a critical transporter for the bioactive lipid sphingosine-1-phosphate (S1P). nih.gov S1P plays a crucial role in numerous physiological processes, including immune cell trafficking. Targeting its export via Spns2 presents an alternative strategy to modulating S1P receptors directly. nih.govsigmaaldrich.com

Structure-activity relationship studies identified SLB1122168 (also referred to as 33p) as a highly potent inhibitor of Spns2-mediated S1P release. nih.gov In cellular assays, this compound effectively blocked the export of S1P from cells. The inhibition of this transport function is a key pharmacodynamic indicator of Spns2 engagement. nih.gov Cryo-electron microscopy studies have further illuminated the binding mode of the inhibitor to the transporter, providing a structural basis for its inhibitory action. nih.gov By preventing S1P release, these compounds can modulate the extracellular S1P gradients that are essential for signaling events, such as lymphocyte egress from lymphoid organs. nih.gov

Table 2: In Vitro Inhibitory Potency of SLB1122168 against Spns2

Compound Target Activity

Data sourced from in vitro studies on 2-aminobenzoxazole derivatives. nih.gov

Kinase Inhibition (e.g., c-Met Kinase, V600EBRAF)

The benzo[d]oxazol-2(3H)-one scaffold has also been successfully utilized to develop inhibitors of protein kinases, which are critical targets in oncology.

Research employing a molecular hybrid strategy has led to the creation of benzo[d]oxazol-2(3H)-one-quinolone derivatives that act as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov One such hybrid compound, designated 13 , demonstrated exceptional potency against c-Met kinase with an IC50 value in the nanomolar range. nih.gov

Furthermore, the versatility of the scaffold is shown by the development of other derivatives as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key component of the Wnt signaling pathway implicated in colorectal cancer. nih.gov The most potent compound in this series, 8g , showed an IC50 value of 0.050 μM against TNIK. nih.gov

While the benzo[d]oxazol-2(3H)-one core has been effectively applied to target c-Met and TNIK, specific inhibitory activity against other kinases such as V600E-mutant BRAF has not been prominently reported for this particular compound class in the reviewed literature.

Table 3: Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives

Compound Kinase Target Inhibitory Potency (IC50)
13 c-Met 1 nM

Data sourced from studies on kinase inhibitors bearing the benzo[d]oxazol-2(3H)-one scaffold. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro effects of the compound “this compound” on the biological targets and cellular pathways outlined in your request.

Detailed research findings, including data on cholinesterase inhibition, monoamine oxidase A (MAO-A) inhibition, cyclooxygenase (COX-I/II) inhibition, carbonic anhydrase isoenzyme inhibition, effects on neurodendrite development, or modulation of apoptosis pathways specifically for “this compound,” are not present in the public scientific domain accessible through the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for this particular compound. Research may exist on related benzoxazolone structures, but a focused analysis of “this compound” as per the specified outline cannot be completed.

Cellular Pathway Modulation

Inflammatory Signaling Pathways (e.g., NF-κB, in vitro/cellular models)

The nuclear factor kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a key target for anti-inflammatory drug development. While direct studies on this compound are not available, research on related benzofuran and benzoxazolone derivatives suggests potential anti-inflammatory activity through modulation of the NF-κB pathway.

For instance, certain heterocyclic/benzofuran hybrids have been shown to exert anti-inflammatory effects by inhibiting key proteins in the NF-κB and MAPK signaling pathways. In cellular models using LPS-stimulated RAW264.7 cells, these compounds significantly inhibited the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB in a dose-dependent manner nih.gov. This inhibition prevents the translocation of p65 into the nucleus, thereby down-regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov.

Given that the benzoxazolone core is a key structural feature of the compound , it is plausible that it may also exhibit inhibitory effects on the NF-κB signaling pathway. However, without direct experimental evidence, this remains a hypothesis based on the activity of structurally related compounds.

Protein Hyperphosphorylation Modulation (e.g., tau protein in cellular models)

The hyperphosphorylation of the tau protein is a pathological hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease. This abnormal phosphorylation leads to the formation of neurofibrillary tangles and neuronal dysfunction. Consequently, inhibitors of the kinases responsible for tau hyperphosphorylation are considered potential therapeutic agents nih.gov.

Currently, there is no direct scientific evidence linking this compound or other benzoxazolone derivatives to the modulation of tau protein hyperphosphorylation. The development of novel inhibitors often focuses on specific kinases involved in this process, such as Tau Tubulin Kinase 1 (TTBK1) bioworld.com. While a wide range of chemical scaffolds are being explored for this purpose, the potential role of benzoxazolones in this context is yet to be investigated.

Impact on Gene Expression (e.g., RAGE, BACE1, iNOS in cellular models)

The expression of genes such as the Receptor for Advanced Glycation End products (RAGE), Beta-secretase 1 (BACE1), and inducible Nitric Oxide Synthase (iNOS) is implicated in neuroinflammatory and neurodegenerative processes. Modulation of their expression is a potential therapeutic strategy.

The interaction between advanced glycation end products (AGEs) and RAGE can trigger intracellular signaling cascades, including the activation of NF-κB, which in turn can upregulate the expression of BACE1, the key enzyme in the production of amyloid-β peptides researchgate.net. This provides a link between inflammation and Alzheimer's disease pathology researchgate.net. While there is no direct evidence that this compound modulates the expression of RAGE or BACE1, its potential to inhibit NF-κB signaling, as discussed for related compounds, could indirectly influence the expression of NF-κB target genes like BACE1 and iNOS.

Studies have shown that modulating RAGE can lead to a reduction in BACE1 expression nih.govresearchgate.netsemanticscholar.org. However, the specific effects of benzoxazolone derivatives on this pathway have not been elucidated. Similarly, while iNOS expression is known to be regulated by NF-κB, the direct impact of this class of compounds on iNOS gene expression remains to be determined through dedicated studies.

Monoamine Releasing Agent Activity

The structural feature of a 2-aminopropyl group attached to an aromatic ring system is characteristic of a class of compounds known as monoamine releasing agents. These compounds interact with monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—to induce the release of these neurotransmitters from the presynaptic neuron.

While direct pharmacological data for this compound is not available, extensive research on structurally similar analogs such as (2-aminopropyl)benzofurans (APBs) and (2-aminopropyl)benzo[β]thiophenes (APBTs) provides strong evidence to suggest that it may possess similar activity nih.govresearchgate.net. For example, 6-(2-aminopropyl)benzofuran (6-APB) is a known empathogenic psychoactive drug that acts as a serotonin–norepinephrine–dopamine releasing agent wikipedia.org. Similarly, APBTs have been identified as novel monoamine transporter ligands that induce transporter-mediated substrate release nih.gov.

The replacement of the furan or thiophene ring with a benzoxazolone moiety would alter the electronic and steric properties of the molecule, which would in turn affect its affinity and efficacy at the monoamine transporters. It is plausible that this compound acts as a monoamine releasing agent, though its potency and selectivity for the different transporters would require experimental verification.

CompoundCore StructureKnown Activity
This compoundBenzoxazoloneHypothesized Monoamine Releasing Agent
6-(2-Aminopropyl)benzofuran (6-APB)BenzofuranSerotonin–Norepinephrine–Dopamine Releasing Agent wikipedia.org
(2-Aminopropyl)benzo[β]thiophenes (APBTs)BenzothiopheneMonoamine Transporter Ligands (Releasers) nih.gov

Mechanisms of Antibacterial Activity (in vitro studies)

The benzoxazole (B165842) and benzoxazolinone scaffolds are present in a variety of compounds with demonstrated antibacterial properties researchgate.netmdpi.comnih.gov. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria mdpi.commdpi.com.

Several mechanisms have been proposed for the antibacterial action of benzoxazole derivatives. One suggested mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication researchgate.net. Molecular docking studies have indicated that some benzoxazole compounds can bind to the active site of this enzyme, leading to bacterial cell death researchgate.net.

Another proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the benzoxazole core is thought to facilitate the intercalation of these compounds into the bacterial membrane, leading to a loss of membrane integrity and subsequent cell lysis mdpi.com.

While these mechanisms have been suggested for the broader class of benzoxazole derivatives, the specific mechanism of action for this compound has not been experimentally determined. Further studies would be required to identify its specific molecular targets and mode of antibacterial action.

In Vitro and Animal Model Studies of Biological Activity

Cytotoxic and Antiproliferative Activity against Cancer Cell Lines (in vitro)

While direct studies on the cytotoxic and antiproliferative effects of 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one are not extensively documented in the reviewed literature, research into the broader family of benzo[d]oxazol-2(3H)-one derivatives indicates a potential for anticancer activity. A significant finding in this area is the discovery of a series of benzo[d]oxazol-2(3H)-one derivatives as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a kinase implicated in the progression of colorectal cancer nih.gov. One of the most potent compounds from this series demonstrated an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells nih.gov.

Furthermore, a novel class of benzo[d]oxazol-2(3H)-one derivatives has been synthesized and evaluated for in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines, with several compounds displaying excellent to moderate activity rsc.org. For instance, certain derivatives were identified as lead molecules with potent activity against the pancreatic adenocarcinoma cell line rsc.org.

Although these studies highlight the potential of the benzo[d]oxazol-2(3H)-one scaffold as a source of anticancer agents, specific data on the cytotoxic and antiproliferative profile of this compound against various cancer cell lines remains to be elucidated through direct experimental investigation.

Below is a summary of the cytotoxic activity of some benzo[d]oxazol-2(3H)-one derivatives against cancer cell lines.

Compound TypeCancer Cell LineActivityReference
Benzo[d]oxazol-2(3H)-one derivative (8g)Colorectal CancerIC50 = 0.050 μM (against TNIK) nih.gov
Benzo[d]oxazol-2(3H)-one derivatives (6l, 6n)Pancreatic AdenocarcinomaPotent rsc.org
Benzo[d]oxazol-2(3H)-one derivative (6x)Non-small Cell Lung CarcinomaEffective rsc.org

Neuroprotective Effects in Cellular Models (e.g., β-Amyloid-induced PC12 cells)

There is currently a lack of specific research on the neuroprotective effects of this compound in cellular models such as β-amyloid-induced PC12 cells. However, studies on other benzo[d]oxazole-based derivatives have shown promising results in this area. For example, a series of novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated neuroprotective effects on β-amyloid-induced PC12 cells wikipedia.orgnih.gov. A particular compound from this series was found to be non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL wikipedia.orgnih.gov. Western blot analysis revealed that this compound promoted the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decreased the expression of nuclear factor-κB (NF-κB) in Aβ25-35-induced PC12 cells wikipedia.orgnih.gov. These findings suggest that the benzo[d]oxazole scaffold may be a valuable template for the development of neuroprotective agents.

In Vivo Pharmacological Characterization (Animal Models)

Specific studies on the ability of this compound to attenuate the effects of psychostimulants in rodent models have not been identified in the reviewed literature. Interestingly, research on the structurally related compound 3-(2-aminopropyl)indole (3-API), also known as α-methyltryptamine, indicates that it exhibits characteristics reminiscent of amphetamine-type psychostimulants, including the inhibition of monoamine uptake and induction of transporter-mediated efflux in rat brain synaptosomes. In contrast, derivatives of (2-aminopropyl)benzo[β]thiophene (APBTs), which are also structurally similar, have been found to lack stimulant effects in mice nih.gov. This suggests that the nature of the heterocyclic ring system plays a crucial role in determining the stimulant properties of these compounds.

The head-twitch response (HTR) in rodents is a well-established behavioral model used to assess the in vivo activity of compounds at the serotonin 5-HT2A receptor, which is often associated with psychedelic potential wikipedia.orgnih.gov. While no studies have directly investigated the effect of this compound on the head-twitch response, research on the closely related (2-aminopropyl)benzo[β]thiophenes (APBTs) has shown that these compounds induce the HTR in mice, suggesting psychedelic-like activity nih.gov. Given the structural similarity, it is plausible that this compound may also modulate this behavioral response, though this remains to be experimentally verified. The HTR is a rapid, rotational head movement and is considered a reliable behavioral proxy for hallucinogen-like effects in rodents nih.gov.

Direct studies on the effects of this compound on circulating lymphocyte levels in animal models are not available in the current literature. However, research on other benzoxazole (B165842) derivatives suggests potential immunomodulatory activity. For instance, a benzoxazole derivative known as PO-296 has been shown to significantly inhibit the proliferation of activated human T lymphocytes without cytotoxicity. This compound was found to induce T lymphocyte cycle arrest in the G0/G1 phase and inhibit the production of certain interleukins. These findings indicate that the benzoxazole scaffold may have the potential to modulate immune responses, although the specific effects of this compound on lymphocyte levels require direct investigation.

There is a lack of specific studies investigating the effects of this compound in animal models of neuropathic pain. However, a multi-target compound, SZV 1287, which contains an oxazole ring, has demonstrated analgesic effects in a mouse model of traumatic neuropathy induced by partial sciatic nerve ligation nih.gov. Oral administration of SZV 1287 significantly reduced neuropathic mechanical hyperalgesia nih.gov. While SZV 1287 is not a benzoxazole derivative, these findings suggest that the broader class of compounds containing an oxazole moiety may have potential therapeutic applications in the management of neuropathic pain.

Research on Appetite Suppressant Effects of this compound in Rodent Models Remains Undisclosed

Despite a comprehensive review of scientific literature, no specific studies detailing the appetite suppressant effects of the chemical compound this compound in rodent models have been publicly reported.

While research into the broader class of benzo[d]oxazol-2(3H)-one derivatives has explored various pharmacological activities, including potential applications in cancer treatment and as inhibitors of certain enzymes, specific investigations into the anorectic properties of the 3-(2-Aminopropyl) substituted version of this molecule are not available in the public domain.

Scientific inquiry often involves the synthesis and evaluation of numerous chemical analogs to identify candidates with desired biological activities. The core structure of benzo[d]oxazol-2(3H)-one has served as a scaffold for the development of compounds with diverse therapeutic potential. However, the specific substitution of a 2-aminopropyl group at the 3-position and its subsequent effect on appetite and food intake in animal models has not been the subject of published research.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the appetite suppressant effects of this compound in rodent models as requested. The absence of such information in scholarly databases and scientific publications indicates that this particular area of research has not been explored, or at least, the findings have not been disseminated to the scientific community.

Further research would be necessary to determine if this compound possesses any appetite-modulating properties and to characterize its effects in in vitro and in vivo models.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Ligand-Receptor Interaction Analysis

No studies detailing the specific interactions between 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one and any biological receptor were found. Such an analysis would typically identify key amino acid residues involved in binding and the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Binding Conformation Predictions

Information on the predicted three-dimensional conformation of this compound when bound to a receptor is not available. These predictions are crucial for understanding the structural basis of a ligand's activity.

Virtual Screening for Lead Discovery

There is no evidence of this compound being used in virtual screening campaigns to identify new lead compounds. Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. They are used to understand the dynamic behavior of biological systems at the atomic level.

Conformational Analysis

Specific conformational analysis of this compound through molecular dynamics is not documented. This type of analysis helps to identify the low-energy and biologically relevant conformations of a molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For compounds related to the benzo[d]oxazol-2(3H)-one series, DFT has been employed to understand their fundamental properties. nih.govnih.gov This method allows for the computation of various molecular descriptors that correlate with the chemical behavior and stability of the compounds. derpharmachemica.comresearchgate.net Studies on related heterocyclic systems demonstrate that DFT is an effective method for evaluating the structural and electronic characteristics of π-conjugated derivatives. nih.gov

DFT calculations provide precise information on the three-dimensional arrangement of atoms and the associated energy of the molecule. Key parameters derived from these calculations include optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, dipole moments, and molecular electrostatic potential (MEP). researchgate.net These characteristics are crucial for understanding how a molecule will interact with its biological target.

Furthermore, DFT is used to determine global reactivity descriptors from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. derpharmachemica.com A smaller gap suggests the molecule is more reactive. Other calculated descriptors include ionization potential, electron affinity, electronegativity, and molecular hardness, which collectively help in predicting the molecule's behavior in a biological environment. derpharmachemica.commdpi.com DFT calculations have also been successfully used to assess the relative stability of different isomers of benzo[d]oxazole derivatives. mdpi.com Computational studies on various benzoxazole (B165842) derivatives have used DFT to confirm their electrophilic nature and characterize them as soft molecules. nih.gov

Table 1: Examples of Quantum Chemical Descriptors Calculated via DFT for Heterocyclic Compounds Note: The following data is illustrative of parameters typically calculated for heterocyclic compounds using DFT methods, as specific values for "this compound" are not publicly available. Data is based on methodologies described in cited literature. derpharmachemica.comresearchgate.net

DescriptorTypical Value RangeSignificance
HOMO Energy-5 to -7 eVRelates to electron-donating ability
LUMO Energy-1 to -3 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)3 to 5 eVIndicator of chemical reactivity and stability
Dipole Moment (μ)2 to 6 DebyeMeasures molecular polarity and influences solubility and binding
Hardness (η)1.5 to 2.5 eVResistance to change in electron distribution
Electronegativity (χ)3 to 5 eVPower to attract electrons

Free Binding Energy Calculations (e.g., MM/PBSA analysis)

Estimating the binding affinity between a ligand and its target protein is a central goal in computer-aided drug design. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate the free energy of binding for a ligand-receptor complex. nih.govchemisgroup.us This technique combines molecular mechanics energies with continuum solvation models and is typically performed as a post-processing step on molecular dynamics (MD) simulation trajectories. nih.govfrontiersin.org

The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in their unbound states. researchgate.net The calculation can be broken down into several energy components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv: The change in the solvation free energy, which is composed of a polar (ΔG_polar) and a non-polar (ΔG_nonpolar) component. frontiersin.org

-TΔS: The change in conformational entropy upon ligand binding. nih.gov

MM/PBSA analysis has been applied to various benzoxazole derivatives to validate docking studies and understand their interaction with biological targets. nih.gov For one series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MM/PBSA analysis revealed a maximum free binding energy of -58.831 kJ/mol for the most active compound. nih.gov The breakdown of this energy helps identify the key forces driving the binding interaction. frontiersin.org

Table 2: Illustrative Breakdown of MM/PBSA Binding Free Energy Components Note: This table is a representative example based on the methodology described for similar compounds and is intended to illustrate the typical energy contributions to the total binding free energy. frontiersin.org

Energy ComponentExample Value (kJ/mol)
Van der Waals Energy (ΔE_vdW)-150.7
Electrostatic Energy (ΔE_elec)-75.3
Polar Solvation Energy (ΔG_polar)195.2
Non-polar (SASA) Energy (ΔG_nonpolar)-18.5
Total Binding Free Energy (ΔG_bind) -49.3

Pharmacophore Modeling and De Novo Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the target receptor is unknown.

Significant research into substituted benzo[d]oxazol-2(3H)-one derivatives has led to the development of predictive pharmacophore models. researchgate.net In one study, a series of 31 novel benzo[d]oxazol-2(3H)-one derivatives with affinity for the sigma-1 (σ₁) receptor was used to construct a 3D pharmacophore model. The best-resulting hypothesis provided a robust 3D-QSAR model with a high correlation coefficient (r = 0.89), indicating strong predictive power. researchgate.net This model identified the key features required for high-affinity binding to the sigma-1 site. researchgate.net

Table 3: Features of the 3D Pharmacophore Model for Sigma-1 (σ₁) Receptor Ligands based on Benzo[d]oxazol-2(3H)-one Derivatives researchgate.net

Feature NumberFeature TypeDescription
1Positive IonizableA feature representing a group that is positively charged at physiological pH.
2Hydrogen Bond AcceptorA feature capable of accepting a hydrogen bond from the receptor.
3Hydrophobic AromaticA feature representing an aromatic ring that engages in hydrophobic interactions.
4Hydrophobic AromaticA second aromatic hydrophobic feature.
5HydrophobicA general hydrophobic feature.

A similar approach was used to develop a 3D pharmacophore model for the sigma-2 (σ₂) receptor based on 19 benzooxazolone derivatives. researchgate.net Such validated pharmacophore models are invaluable for virtual screening of compound libraries to identify new hits and for guiding de novo design. In de novo design, these models serve as a blueprint for constructing novel molecules from scratch, ensuring they possess the necessary chemical features for the desired biological activity.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to deduce molecular structures.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazolone ring system, as well as signals for the protons of the aminopropyl side chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal adjacent protons, and integration would give the ratio of protons in each unique environment.

¹³C-NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. A ¹³C-NMR spectrum for the target compound would display a unique signal for each carbon atom in a distinct electronic environment. Key signals would include those for the carbonyl carbon (C=O) of the oxazolone (B7731731) ring, the aromatic carbons, and the aliphatic carbons of the aminopropyl side chain.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. These would include:

A strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (oxazolone), typically appearing in the range of 1750-1800 cm⁻¹.

Bands corresponding to N-H bending and stretching vibrations from the primary amine group (-NH₂).

Absorptions in the aromatic region (around 1450-1600 cm⁻¹ for C=C stretching and 3000-3100 cm⁻¹ for C-H stretching).

Signals for aliphatic C-H stretching from the propyl side chain (typically 2850-3000 cm⁻¹).

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

MS : In a standard mass spectrum, the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide clues about the molecule's structure, with likely fragments resulting from the cleavage of the aminopropyl side chain.

High-Resolution Mass Spectrometry (HRMS) : This technique measures the m/z ratio with very high accuracy, allowing for the determination of the precise elemental formula of the molecular ion and its fragments. This is a definitive method for confirming the chemical formula of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique first separates a sample using liquid chromatography and then analyzes the components by mass spectrometry. It is a powerful tool for identifying and quantifying compounds in complex mixtures and is a standard method for purity analysis. nih.gov

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It provides information about conjugated systems within a molecule. For this compound, the spectrum would be expected to show absorption maxima (λmax) characteristic of the benzoxazolone chromophore, which contains a conjugated aromatic system.

X-ray Crystallography

Crystal Packing and Intermolecular Interactions

The solid-state arrangement and non-covalent interactions of benzo[d]oxazol-2(3H)-one derivatives are pivotal in determining their physicochemical properties. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related benzoxazolone and benzothiazole structures provides significant insight into the expected packing motifs and intermolecular forces.

The crystal packing of similar heterocyclic compounds is often governed by a combination of hydrogen bonds, π–π stacking, and other weak van der Waals forces. For instance, in related N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, N−H···N and C−H···O intermolecular hydrogen bonds are significant in forming the crystal lattice mdpi.com. These interactions can lead to the formation of centrosymmetric dimers and one-dimensional chains, creating herringbone packing patterns mdpi.com.

Chromatographic Methods for Purity and Analysis in Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring the purity of research samples and enabling its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like benzo[d]oxazol-2(3H)-one derivatives. It offers high resolution, sensitivity, and specificity nih.gov. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for related benzodiazepine compounds involves a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water nih.govamazonaws.com. Isocratic or gradient elution can be used to achieve optimal separation from impurities or metabolites amazonaws.comjofamericanscience.org. Detection is frequently performed using an ultraviolet (UV) detector, as the benzoxazolone ring system contains a chromophore that absorbs in the UV range nih.govunict.it. The selection of the detection wavelength (e.g., 254 nm) is optimized for maximum sensitivity nih.govjofamericanscience.org. This method is valuable for determining the purity of bulk drug substances and for pharmacokinetic studies nih.govunict.it.

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

Parameter Condition Reference
Column C18 Reversed-Phase nih.gov
Mobile Phase Methanol-Water (65:35, v/v) nih.gov
Flow Rate 1.0 - 1.5 mL/min nih.govamazonaws.com
Detection UV at 254 nm nih.govjofamericanscience.org

| Injection Volume | 20 µL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of volatile or semi-volatile compounds. For compounds like this compound, derivatization may be necessary to increase volatility and thermal stability. However, for related (2-aminopropyl)benzofuran isomers, direct analysis is possible.

A standard GC-MS method would utilize a fused-silica capillary column, such as a DB-1 (100% dimethylpolysiloxane) researchgate.netresearchgate.net. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase researchgate.netresearchgate.net. The injector and detector temperatures are kept high to ensure efficient vaporization and prevent condensation researchgate.netresearchgate.netswgdrug.org. GC-MS provides not only retention time data for identification but also mass spectra, which offer structural information for confirmation researchgate.netresearchgate.net.

Table 2: Representative GC-MS Parameters for Analysis of Analogous Compounds

Parameter Condition Reference
Column DB-1 MS (or equivalent), 30m x 0.25mm ID, 0.25µm film researchgate.netresearchgate.net
Carrier Gas Helium at 1 mL/min swgdrug.org
Oven Program Initial 100°C, ramp at 6°C/min to 300°C researchgate.netresearchgate.net
Injector Temp. 280°C researchgate.netresearchgate.netswgdrug.org

| Detector | Mass Spectrometer (MS) | researchgate.netresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary screening and purity assessment of compounds. It is particularly useful for monitoring the progress of chemical reactions and for the initial identification of substances jistox.inforensics.org.my.

For the separation of benzodiazepine derivatives, which are structurally related to the target compound, silica gel plates (e.g., Silica gel GF254) are commonly used as the stationary phase forensics.org.myresearchgate.net. A variety of mobile phase systems can be employed, with their composition adjusted to optimize the separation based on polarity researchgate.net. A mixture of ethyl acetate, methanol, and ammonia is one such effective mobile phase researchgate.net. After development, the separated spots can be visualized under UV light (at 254 nm or 366 nm) or by using a chemical staining reagent like iodine vapor or Dragendorff's reagent forensics.org.myresearchgate.net. The retention factor (Rf) value is calculated for each spot and can be used for identification by comparison with a standard.

Table 3: Common TLC Systems for Separation of Related Benzodiazepine Derivatives

Parameter Description Reference
Stationary Phase Silica gel GF254 researchgate.net
Mobile Phase Ethyl acetate – Methanol – Conc. Ammonia (17:2:1) researchgate.net

| Visualization | UV light (254 nm and 366 nm), Iodine Fuming | jistox.inresearchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an alternative to HPLC and can be particularly effective for the analysis and purity determination of chiral and ionizable compounds.

A CE method developed for the purity analysis of a related compound, dapoxetine, involved a dual selector system within the background electrolyte to achieve separation of the main compound from its related substances and enantiomer nih.gov. The optimized background electrolyte might consist of a sodium phosphate buffer containing cyclodextrins, such as sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin, which act as chiral selectors nih.gov. Separations are performed in a fused-silica capillary under a specific voltage and temperature nih.gov. This technique has been validated according to ICH guidelines and can provide data comparable to enantioselective HPLC methods for purity assessment nih.gov.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It is a powerful tool for determining the binding affinity and kinetics of a small molecule (the analyte) to a larger biomolecule, such as a protein receptor (the ligand), which is immobilized on a sensor chip ox.ac.uknih.gov.

In a typical SPR experiment, the ligand (e.g., a target protein) is immobilized on the surface of a sensor chip. The analyte, this compound, is then flowed over the surface in a solution nih.gov. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response in resonance units (RU) ox.ac.uksci-hub.box. By analyzing the sensorgrams at various analyte concentrations, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) nih.gov. A lower KD value signifies a stronger binding affinity nih.gov. This technique has been successfully used to study the binding of benzo[d]oxazol-2(3H)-one analogs to protein targets like chromodomain Y-like (CDYL) protein and to assess structure-activity relationships sci-hub.se.

Table 4: Key Concepts in SPR Binding Affinity Analysis

Term Description Significance
Ligand The molecule immobilized on the sensor chip (e.g., protein receptor). The stationary binding partner.
Analyte The molecule in solution that flows over the sensor surface (e.g., the compound). The binding partner whose interaction is being measured.
Sensorgram A real-time plot of response units (RU) versus time. Shows the association and dissociation phases of the interaction.

| KD (Dissociation Constant) | The analyte concentration at which half of the ligand binding sites are occupied at equilibrium. | A measure of binding affinity; lower KD indicates higher affinity. nih.gov |

Scanning Electron Microscopy (SEM) for Morphological Studies (e.g., bacterial cell damage)

Currently, there is no publicly available scientific literature detailing the use of Scanning Electron Microscopy (SEM) to study the morphological changes or cellular damage induced by this compound in bacteria.

While SEM is a standard and powerful technique for visualizing the surface topography of bacterial cells and assessing structural damage caused by antimicrobial agents, specific research applying this methodology to this compound has not been reported in the reviewed scientific databases.

In typical SEM studies of antibacterial agents, researchers would expose bacteria to the compound of interest and then visualize the cells to observe effects such as:

Cell wall disruption or lysis

Formation of pores or blebs on the cell surface

Changes in cell shape and size (e.g., elongation, filamentation, or shrinkage)

Cellular aggregation or clumping

Surface roughening or collapse

These observations provide crucial insights into the mechanism of action of an antibacterial compound. However, without specific studies on this compound, no detailed findings or data tables on its morphological impact on bacteria can be presented.

Future Directions and Research Perspectives

Development of Novel Derivatives with Enhanced Potency and Selectivity

The benzoxazolone nucleus serves as an ideal framework for drug design, offering numerous sites for chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov The future development of derivatives of 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one will heavily rely on systematic structure-activity relationship (SAR) studies. These studies are crucial for identifying "hits" and screening for "leads" with improved pharmacological profiles. nih.gov

Research has already demonstrated that modifications to the benzoxazolone scaffold can yield compounds with high affinity and selectivity for specific biological targets. For instance, substitutions on the N-benzyl moiety of certain benzoxazolone derivatives have been shown to dramatically affect binding affinity for sigma-1 receptors. researchgate.net Specifically, para-substitutions with chlorine, fluorine, or a methyl group result in higher affinity compared to ortho-substituted compounds. researchgate.net One such derivative with a chlorine substitution exhibited a Kᵢ value of 0.1 nM for sigma-1 receptors and a selectivity ratio of 4270 over sigma-2 receptors, making it one of the most selective ligands available. researchgate.net

Similarly, in the pursuit of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer, SAR studies of benzoxazolone derivatives led to the identification of a potent compound with an IC₅₀ value of 0.050 μM. nih.gov Another study focused on designing c-Met kinase inhibitors used a molecular hybrid strategy, combining the benzoxazolone scaffold with a quinoline core, resulting in a compound with an IC₅₀ of 1 nM. nih.gov These examples underscore the principle that rational modifications to the core structure and its side chains can lead to significant enhancements in potency and selectivity.

Future efforts will likely involve creating small libraries of novel analogues by modifying the aminopropyl side chain and substituting various positions on the benzoxazolone ring. These derivatives will then be screened against panels of receptors and enzymes to identify compounds with optimized therapeutic properties.

Table 1: Examples of Benzoxazolone Derivatives and SAR Insights

Parent Scaffold Target Key Modification Result
Benzo[d]oxazol-2(3H)-one Sigma-1 Receptor Para-chloro substitution on N-benzyl group High affinity (Ki = 0.1 nM) and selectivity (>4000-fold over sigma-2) researchgate.net
Benzo[d]oxazol-2(3H)-one TNIK Specific substitutions on the scaffold Potent inhibition (IC₅₀ = 0.050 μM) and suppression of cancer cell proliferation nih.gov
Benzo[d]oxazol-2(3H)-one c-Met Kinase Hybridization with a 4-ethoxy-7-substituted-quinoline core Excellent inhibition (IC₅₀ = 1 nM) nih.gov

Exploration of New Biological Targets and Polypharmacology

The benzoxazolone framework has demonstrated a remarkable range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govmdpi.com This diversity suggests that the scaffold can be tailored to interact with numerous biological targets, a concept central to both identifying new therapeutic applications and understanding polypharmacology.

Recent research has successfully identified novel targets for benzoxazolone-based compounds. These include:

Traf2- and Nck-interacting kinase (TNIK) , a target for colorectal cancer. nih.gov

Chromodomain protein CDYL , a histone methyllysine reader protein, with the development of the first selective small-molecule inhibitors based on the benzoxazolone scaffold. sci-hub.seresearchgate.net

Dihydroxyacid dehydratase (DHAD) , a key enzyme in the branched-chain amino acid synthesis pathway, identified as a promising herbicide target. nih.gov

Mycobacterium tuberculosis InhA , an enzyme essential for the survival of the tuberculosis pathogen. nih.gov

Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) , a target for modulating immune responses. nih.gov

The ability of this single structural framework to produce ligands for such diverse targets—ranging from kinases and epigenetic readers in humans to essential enzymes in bacteria and plants—highlights its privileged nature. researchgate.net Future research will likely involve screening derivatives of this compound against broader panels of biological targets to uncover new therapeutic opportunities. Furthermore, the inherent ability of this scaffold to interact with multiple receptors, such as dopaminergic, serotoninergic, and sigma receptors, opens avenues for developing multi-target drugs, which can be particularly effective for complex multifactorial diseases. researchgate.netmdpi.com

Advanced Computational Approaches in Rational Drug Design

The design and optimization of novel derivatives are increasingly being accelerated by advanced computational methods. mdpi.com Structure-based drug design, molecular docking, and virtual screening are powerful tools for identifying and refining lead compounds. sci-hub.senih.gov

For example, a structure-guided approach was instrumental in developing the first potent inhibitors of the chromodomain protein CDYL. sci-hub.se This process involved molecular docking and dynamic simulations to study the binding conformation, followed by virtual screening of a chemical library to identify initial hits. sci-hub.se Similarly, computational studies, including molecular docking, Molecular Dynamics (MD) simulations, and MM/PBSA analysis, were used to predict and validate the interaction of benzoxazole (B165842) derivatives with microbial receptors. medjrf.com

Another powerful computational technique is the development of three-dimensional pharmacophore models. Such a model was created for the sigma-1 receptor binding site based on a series of 31 benzoxazolone derivatives. researchgate.net This model, which defines the essential spatial arrangement of chemical features necessary for binding, can guide the design of new molecules with improved affinity. researchgate.net

Future research on this compound and its analogues will undoubtedly leverage these computational tools more extensively. Density Functional Theory (DFT) calculations can be used to understand the electronic properties of molecules, while advanced MD simulations can predict the stability of ligand-receptor complexes, providing insights that are crucial for the rational design of molecules with enhanced potency and specificity. medjrf.com

Integration of Multi-Omics Data in Mechanistic Studies

A significant future direction in understanding the biological effects of this compound and its derivatives is the integration of multi-omics data. While specific multi-omics studies on this compound are not yet prevalent, this approach is becoming a cornerstone of modern pharmacology for elucidating drug mechanisms and identifying biomarkers. nih.gov

Future mechanistic studies could employ a suite of omics technologies:

Proteomics: To identify the direct protein targets of the compound and understand its impact on cellular signaling pathways and protein-protein interaction networks.

Transcriptomics: To analyze how the compound alters gene expression, providing insights into the downstream effects of target engagement and revealing potential off-target activities.

Metabolomics: To study changes in the cellular metabolic profile upon treatment, which can help to understand the functional consequences of the compound's activity.

By integrating these datasets, researchers can build a comprehensive picture of a compound's mechanism of action. This integrative multi-omics approach has proven powerful in fields like cancer research for understanding pharmacological responses and identifying biomarkers. nih.gov Applying this strategy to the benzoxazolone class of compounds could reveal novel mechanisms, explain their polypharmacological effects, and facilitate the development of more precise therapies.

Applications in Chemical Biology Research and Tool Compound Development

Beyond direct therapeutic applications, potent and selective derivatives of this compound are valuable as chemical probes or "tool compounds" for basic research. These tools are essential for dissecting complex biological pathways and validating the function of new drug targets. researchgate.netnih.gov

Several research groups have already developed benzoxazolone-based molecules with this purpose in mind:

A potent and selective inhibitor of the S1P transporter Spns2 was described as a valuable tool compound to explore the therapeutic potential of targeting Spns2 and to study the physiological consequences of its inhibition. nih.gov

The first selective small-molecule inhibitors of CDYL were highlighted as new chemical tools to intervene in the dynamic processes of epigenetic regulation. sci-hub.seresearchgate.net

A benzisoxazole derivative was used as a tool to elucidate the specific role of 5-HT2C receptors in mediating antipsychotic effects. nih.gov

Future research will focus on developing derivatives of this compound with properties ideal for chemical probes, such as high potency, high selectivity, and known mechanism of action. These tool compounds will enable researchers to investigate the roles of specific proteins in health and disease, ultimately paving the way for new therapeutic strategies.

Table 2: Compound Names Mentioned

Compound Name
This compound
6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)
2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide
1-(2-phenethyl)piperidine oxalate (AC927)
BD-1063
S1RA
Nocarbenzoxazole G
Calcimycin
Caboxamycin
Boxazomycins A–C
Flunoxaprofen
Chlorzoxazone
Glibenclamide
Crizotinib
(±)‐corlumine
5-(2-Aminopropyl)benzofuran (5-APB)
6-(2-Aminopropyl)benzofuran (6-APB)
MDMA
MDA
2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(2-aminopropyl)benzo[d]oxazol-2(3H)-one derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • General Procedure A : Alkylation of benzo[d]oxazol-2(3H)-one with bromopropylamine derivatives (e.g., 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one, yield 59% ).
  • General Procedure D : Piperazine-mediated coupling to generate bivalent ligands (e.g., compound 5a with 67% yield via D₂O-mediated NMR confirmation ).

Q. Yield Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Optimize stoichiometry of amine/alkylating agent (1:1.2 molar ratio reduces side products).
  • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.

Q. Table 1: Representative Synthesis Data

CompoundProcedureYield (%)Key Spectral Data (HRMS)
5a D67[M+H]⁺: 423.2025 (calc. 422.1954)
5k D53[M+H]⁺: 465.2491 (calc. 464.2424)
2c A59MS (EI): m/z 279 (M⁺+23)

Q. How are structural and purity characteristics of these derivatives validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for aromatic protons (δ 6.87–7.85 ppm), alkyl chains (δ 1.33–4.25 ppm), and piperazine moieties (δ 3.08–3.68 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonances (δ 154–158 ppm) verify oxazolone ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately matches experimental and theoretical [M+H]⁺ values (e.g., Δ < 0.005 Da for 5a ).
  • Elemental Analysis : Validates stoichiometry (e.g., 5a : Found C 56.14% vs. Calc. 55.76%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting sigma receptors or TNIK kinases?

Methodological Answer:

  • Sigma-2 Receptor Antagonism :
    • Introduce lipophilic substituents (e.g., 4-fluorophenylpiperazine in SN79 ) to enhance blood-brain barrier penetration. Ki values correlate with alkyl chain length (C4–C6 optimal) .
  • TNIK Inhibition for Colorectal Cancer :
    • Electron-withdrawing groups (e.g., chloro at position 6) improve IC₅₀ by 10-fold (e.g., Luo et al., 2022 : IC₅₀ = 0.8 µM vs. parent compound >10 µM) .

Q. Table 2: Biological Activity of Select Derivatives

TargetCompoundKey ModificationActivity (IC₅₀/Ki)Reference
Sigma-2SN794-FluorophenylpiperazineKi = 14.6 nM
TNIKL1 6-Chloro substitutionIC₅₀ = 0.8 µM
D2/D3 ReceptorsAG-0029MorpholinomethylphenoxyEC₅₀ = 12 nM

Q. How can discrepancies between in vitro and in vivo efficacy be resolved for dual-action derivatives (e.g., dopamine D2 agonism and H3 antagonism)?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure metabolic stability in liver microsomes (e.g., AG-0029 shows t₁/₂ = 2.1 hrs in human hepatocytes ).
    • Adjust dosing regimens (e.g., 1 mg/kg in PET studies insufficient for H3 occupancy; escalate to 3 mg/kg) .
  • Functional Assays :
    • Use [¹¹C]raclopride PET to quantify D2/D3 receptor occupancy vs. behavioral outcomes .

Q. What computational approaches are used to predict binding modes and optimize efficacy?

Methodological Answer:

  • Free Energy Perturbation (FEP) :
    • Simulate ligand-receptor interactions (e.g., β2-adrenoceptor) to prioritize derivatives with ΔΔG < −2 kcal/mol .
  • Molecular Dynamics (MD) :
    • Analyze piperazine flexibility in 5a (RMSD < 1.5 Å over 100 ns) to ensure stable binding .

Q. How are hydrazide and hydrazone derivatives synthesized for antimicrobial screening?

Methodological Answer:

  • Phillips Reaction : React this compound with 1,2-phenylenediamine in HCl/H₂O (1:2) to form benzimidazole hybrids (e.g., compound 4 , 72% yield) .
  • Hydrazone Formation : Condense hydrazides with aldehydes in propan-2-ol/glacial acetic acid (e.g., 5–9 with MIC = 8–32 µg/mL against S. aureus) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.